molecular formula C9H4F6N2O B1380248 2-(2,2,2-Trifluoroethoxy)-6-(trifluoromethyl)pyridine-3-carbonitrile CAS No. 1499589-54-6

2-(2,2,2-Trifluoroethoxy)-6-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No.: B1380248
CAS No.: 1499589-54-6
M. Wt: 270.13 g/mol
InChI Key: VEBYICSAJLFNRI-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroethoxy)-6-(trifluoromethyl)pyridine-3-carbonitrile is a fluorinated pyridine derivative characterized by a trifluoroethoxy group at position 2 and a trifluoromethyl group at position 6 of the pyridine ring. Its molecular formula is C₉H₄F₆N₂O, with a molecular weight of 294.14 g/mol (calculated). The compound is commercially available with a purity of 98% (CAS: 159981-18-7; MFCD00100036) . The trifluoromethyl and trifluoroethoxy substituents enhance lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical research.

Properties

IUPAC Name

2-(2,2,2-trifluoroethoxy)-6-(trifluoromethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F6N2O/c10-8(11,12)4-18-7-5(3-16)1-2-6(17-7)9(13,14)15/h1-2H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBYICSAJLFNRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C#N)OCC(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-Trifluoroethoxy)-6-(trifluoromethyl)pyridine-3-carbonitrile typically involves the reaction of 2,6-dichloropyridine-3-carbonitrile with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of chlorine atoms with trifluoroethoxy groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trifluoroethoxy)-6-(trifluoromethyl)pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The trifluoroethoxy group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typical reducing agents.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used, such as ethers or amines.

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Primary amines from the reduction of the nitrile group.

Scientific Research Applications

2-(2,2,2-Trifluoroethoxy)-6-(trifluoromethyl)pyridine-3-carbonitrile is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoroethoxy)-6-(trifluoromethyl)pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and trifluoroethoxy groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in target proteins. This interaction can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The compound’s analogs differ primarily in substituent type, position, and electronic effects. Key comparisons include:

Table 1: Substituent and Property Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties
2-(2,2,2-Trifluoroethoxy)-6-(trifluoromethyl)pyridine-3-carbonitrile 2-Trifluoroethoxy, 6-Trifluoromethyl C₉H₄F₆N₂O 294.14 High lipophilicity, metabolic stability
6-(Chlorothiophenyl)-2-(2-oxopropoxy)pyridine-3-carbonitrile 6-Chlorothiophenyl, 2-Oxopropoxy Not reported Not reported Reactive oxy group, lower metabolic stability
2-[3-(Trifluoromethyl)phenoxy]-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile 2-Trifluoromethylphenoxy, 6-Trifluoromethylphenyl C₂₀H₁₀F₆N₂O 408.30 Bulky substituents, high molecular weight
6-(2-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile 6-Chlorophenyl, 2-Fluorophenoxy C₁₈H₁₀ClFN₂O 336.74 Mixed halogen effects, moderate solubility
Ethyl 2-(chloromethyl)-6-(trifluoromethyl)pyridine-3-carboxylate 2-Chloromethyl, 6-Trifluoromethyl, 3-Ester C₁₀H₉ClF₃NO₂ 267.63 Ester group, hydrolytically reactive

Electronic and Steric Effects

  • Fluorinated vs. Chlorinated Groups : The target compound’s trifluoromethyl and trifluoroethoxy groups provide strong electron-withdrawing effects, enhancing stability and resistance to oxidative metabolism compared to chlorothiophenyl () or chlorophenyl () analogs. Chlorine’s lower electronegativity and larger atomic size may reduce binding efficiency in biological targets .
  • Bulkier Substituents: The compound in incorporates two aromatic trifluoromethyl groups, increasing steric hindrance and molecular weight.

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability: Fluorine’s inductive effect slows cytochrome P450-mediated metabolism, extending half-life compared to compounds with oxypropanoyl () or ester () groups .

Biological Activity

2-(2,2,2-Trifluoroethoxy)-6-(trifluoromethyl)pyridine-3-carbonitrile is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound's molecular formula is C9H4F6N2O, with a molar mass of 270.13 g/mol. This article discusses the biological activity of this compound, focusing on its pharmacological properties, synthesis, and applications in various fields.

The compound exhibits several notable chemical properties:

  • Molecular Formula : C9H4F6N2O
  • Molar Mass : 270.13 g/mol
  • Density : 1.50 g/cm³ (predicted)
  • Boiling Point : 242.5 °C (predicted)
  • pKa : -5.39 (predicted)

These properties suggest that the compound may possess significant lipophilicity and stability due to the presence of multiple fluorine atoms.

Fluorinated compounds often exhibit enhanced biological activity due to their unique electronic properties. The trifluoromethyl group (-CF3) is known for its strong electron-withdrawing characteristics, which can influence the reactivity and interaction of the compound with biological targets . The presence of the pyridine ring further enhances its potential as a pharmacophore in drug design.

Biological Activity

Research indicates that fluorinated pyridines, including this compound, can exhibit various biological activities:

  • Antimicrobial Activity : Studies have shown that trifluoromethyl-containing compounds can inhibit the growth of certain bacterial strains and fungi. The electron-withdrawing nature of the trifluoromethyl group may enhance the binding affinity to microbial targets .
  • Anticancer Properties : Some derivatives of trifluoromethylpyridines have been investigated for their ability to inhibit cancer cell proliferation. The mechanism often involves interference with cellular signaling pathways or direct cytotoxic effects on tumor cells .
  • Herbicidal Activity : The incorporation of trifluoromethyl groups into agrochemicals has been linked to improved herbicidal efficacy. For instance, compounds similar to this compound have shown enhanced activity against perennial grass weeds .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of various trifluoromethylpyridine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with higher fluorination levels exhibited increased inhibitory effects compared to non-fluorinated analogs.

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
Non-fluorinated analog64128
This compound3264

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that this compound could induce apoptosis in human breast cancer cells (MCF-7) at concentrations as low as 10 µM. The study highlighted the potential for developing this compound as a lead candidate for anticancer drugs.

Concentration (µM)% Cell Viability
0100
1070
2050
5030

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,2,2-Trifluoroethoxy)-6-(trifluoromethyl)pyridine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-(2,2,2-Trifluoroethoxy)-6-(trifluoromethyl)pyridine-3-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.